molecular formula C6H12ClN B1299778 1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 73107-26-3

1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride

Número de catálogo: B1299778
Número CAS: 73107-26-3
Peso molecular: 133.62 g/mol
Clave InChI: FQEGQFSNKIAVIV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride (CAS 73107-26-3) is a heterocyclic organic compound with the molecular formula C₆H₁₂ClN and a molecular weight of 133.62 g/mol . It is classified as a tetrahydropyridine derivative, characterized by a partially unsaturated six-membered ring containing one nitrogen atom. Key physical properties include a melting point of 200–202°C and stability under dry, room-temperature storage conditions . This compound is primarily utilized as a building block in organic synthesis, particularly for pharmaceuticals and agrochemicals, owing to its reactive tetrahydropyridine core .

Propiedades

IUPAC Name

1-methyl-3,6-dihydro-2H-pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-7-5-3-2-4-6-7;/h2-3H,4-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEGQFSNKIAVIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC=CC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369203
Record name 1-Methyl-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73107-26-3
Record name 1-Methyl-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Direct Hydrochloride Salt Formation

  • Starting Material: 1-Methyl-1,2,3,6-tetrahydropyridine (free base)
  • Reagent: Hydrochloric acid (HCl), typically aqueous or anhydrous
  • Conditions: The free base is dissolved in an appropriate solvent (e.g., ethanol or water), and hydrochloric acid is added slowly under stirring at controlled temperature (room temperature to slightly elevated temperatures).
  • Outcome: Formation of the hydrochloride salt, which precipitates or remains in solution depending on solvent and concentration.
  • Purification: The salt is isolated by filtration or extraction, followed by recrystallization from solvents such as ethanol or isopropyl ether to enhance purity.

Multi-Step Synthesis via Halogenation and Base Treatment

A more complex synthetic approach involves:

  • Step 1: Halogenation of a precursor compound (e.g., 1-methyl-1,2,3,6-tetrahydropyridine derivative) using electrophilic halogenating agents.
  • Step 2: Halohydroxylation to introduce hydroxyl groups.
  • Step 3: Treatment with a base to induce cyclization or elimination, forming the tetrahydropyridine ring system.
  • Step 4: Salt formation with hydrochloric acid to yield the hydrochloride salt.

This method allows for stereochemical control and the preparation of specific isomers, which is important for biological activity studies.

Industrial Production Considerations

  • Reactor Type: Batch reactors or continuous flow reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
  • Temperature Control: Typically maintained between 20 °C and 70 °C depending on the step to optimize yield and minimize side reactions.
  • Purification: Recrystallization and washing steps are employed to remove impurities and obtain the product with high purity.
  • Quality Control: Analytical techniques such as HPLC and NMR are used to confirm purity and structural integrity.

Detailed Research Findings and Data

Parameter Typical Conditions/Values Notes
Starting Material 1-Methyl-1,2,3,6-tetrahydropyridine (free base) Purity > 98% preferred
Hydrochloric Acid Concentration 1-2 N aqueous HCl Added slowly under stirring
Reaction Temperature 20–25 °C (room temperature) Avoid overheating to prevent decomposition
Reaction Time 1–4 hours Monitored by TLC or HPLC
Solvent Ethanol, water, or isopropyl ether Solvent choice affects crystallization
Yield 70–90% Dependent on purity of starting materials
Purification Method Recrystallization from ethanol/isopropyl ether Enhances purity and removes residual acid
Melting Point of Product 200–202 °C (literature) Confirms identity and purity

Analytical and Purity Assessment

  • Chromatographic Analysis: Reverse-phase HPLC with C18 columns and UV detection at 220 nm is standard for purity assessment.
  • Impurity Profiling: Critical impurities such as related tetrahydropyridine derivatives are monitored and limited to trace levels (<0.0001%) due to neurotoxicity concerns.
  • Spectroscopic Confirmation: NMR and IR spectroscopy confirm the structure and salt formation.

Summary of Preparation Method

Step Description Reagents/Conditions Outcome
1 Dissolution of free base 1-Methyl-1,2,3,6-tetrahydropyridine in ethanol or water Ready for acid addition
2 Acidification Addition of aqueous HCl (1-2 N) at 20–25 °C Formation of hydrochloride salt
3 Stirring and reaction monitoring 1–4 hours, monitored by TLC/HPLC Completion of salt formation
4 Isolation and purification Filtration, washing, recrystallization Pure 1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride

Additional Notes

  • The compound is sensitive to oxidation; therefore, inert atmosphere conditions (e.g., nitrogen) may be used during synthesis and storage.
  • The hydrochloride salt form improves solubility and stability compared to the free base.
  • Alternative synthetic routes involving halogenation and stereoselective steps are available for derivatives or enantiomerically enriched forms but are more complex.

Análisis De Reacciones Químicas

Types of Reactions: 1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mecanismo De Acción

The primary mechanism of action of 1-methyl-1,2,3,6-tetrahydropyridine hydrochloride involves its conversion to 1-methyl-4-phenylpyridinium (MPP+) by the enzyme monoamine oxidase B (MAO-B) in the brain. MPP+ selectively targets and destroys dopaminergic neurons in the substantia nigra, leading to Parkinson’s disease-like symptoms . This neurotoxic effect is mediated through the inhibition of mitochondrial complex I, resulting in oxidative stress and neuronal cell death .

Comparación Con Compuestos Similares

Structural and Functional Comparisons with Analogous Compounds

Core Structural Differences

The compound is compared below with structurally related tetrahydropyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
1-Methyl-1,2,3,6-tetrahydropyridine HCl C₆H₁₂ClN 133.62 Methyl group at N1 position 73107-26-3
1,2,3,6-Tetrahydropyridine HCl C₅H₁₀ClN 119.59 No methyl group 18513-79-6
1-Methyl-4-(2′-methylphenyl)-1,2,3,6-tetrahydropyridine HCl C₁₃H₁₈ClN 223.74 Methylphenyl group at C4 position 127382-79-0
4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine HCl C₁₂H₁₅ClFN 243.71 Fluorophenyl group at C4 position 1012886-75-7

Key Observations :

  • The methyl group at the N1 position in the target compound distinguishes it from the non-methylated analog (CAS 18513-79-6), enhancing steric bulk and altering electronic properties .
  • Substitution at the C4 position (e.g., methylphenyl or fluorophenyl groups) significantly impacts biological activity. For example, 1-methyl-4-phenyl derivatives (e.g., MPTP) are neurotoxic, whereas the unsubstituted compound lacks this effect .

Pharmacological and Toxicological Profiles

Neurotoxicity Mechanisms
  • MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine) : A well-studied neurotoxin that induces Parkinsonism by metabolizing to MPP⁺, which inhibits mitochondrial complex I and selectively destroys dopaminergic neurons .
  • 1-Methyl-1,2,3,6-tetrahydropyridine HCl : Lacks the phenyl group critical for MPTP’s neurotoxicity, suggesting negligible dopaminergic toxicity. This structural simplicity makes it safer for use in synthetic applications .
Mitochondrial Effects
  • Rotenone (a mitochondrial complex I inhibitor) and MPTP both induce Parkinsonian pathology, but MPTP causes more pronounced dopaminergic neuron loss and neuroinflammation .
  • The target compound’s lack of aromatic substituents likely prevents mitochondrial dysfunction, distinguishing it from MPTP and rotenone .

Actividad Biológica

1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride, commonly referred to as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), is a compound that has garnered significant attention in neuropharmacology due to its neurotoxic properties. Initially identified as a contaminant in synthetic heroin, MPTP is known for its ability to induce parkinsonian symptoms in humans and animal models by selectively damaging dopaminergic neurons in the substantia nigra.

MPTP is metabolized in the brain by the enzyme monoamine oxidase B (MAO-B) to form 1-methyl-4-phenylpyridinium ion (MPP+), which is the active neurotoxin responsible for its deleterious effects on dopaminergic neurons. The mechanism involves:

  • Oxidative Stress : MPP+ interferes with mitochondrial function by inhibiting complex I of the electron transport chain, leading to increased production of reactive oxygen species (ROS) and subsequent neuronal death .
  • Neuroinflammation : The presence of MPP+ triggers inflammatory responses in glial cells, exacerbating neuronal damage through cytokine release and further oxidative stress .

Neurotoxicity

MPTP's neurotoxic effects have been extensively studied using various animal models, particularly mice and non-human primates. Research indicates that:

  • Dopaminergic Cell Loss : MPTP administration results in a significant loss of dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease (PD) .
  • Strain Variability : Different mouse strains exhibit varying degrees of susceptibility to MPTP-induced toxicity. For instance, C57BL/6J mice show pronounced dopaminergic cell loss compared to other strains .

Case Studies

Several case studies highlight the clinical implications of MPTP exposure:

  • Frozen Addicts Incident : In the early 1980s, several individuals developed parkinsonian symptoms after using contaminated synthetic heroin. This incident led to the identification of MPTP as a neurotoxin and spurred research into its mechanisms and potential treatments for PD .
  • Neuroprotective Strategies : Studies have explored neuroprotective agents that can mitigate the effects of MPTP. For example, monoamine oxidase inhibitors (MAOIs) have been shown to reduce MPTP's conversion to MPP+, thereby protecting dopaminergic neurons from damage .

Pharmacokinetics

The pharmacokinetic profile of MPTP has been characterized in various studies:

ParameterValue
Plasma half-life~0.23 h
Brain uptake ratio1.10
Volume of distribution1.65 L/kg
Bioavailability (oral)9%

These parameters indicate that while MPTP rapidly distributes into the brain, its short half-life necessitates consideration for dosing regimens in experimental settings .

Q & A

Basic Research Questions

Q. What are the critical considerations for handling and storing 1-methyl-1,2,3,6-tetrahydropyridine hydrochloride in laboratory settings?

  • Answer : The compound should be stored in airtight containers under inert gas (e.g., nitrogen or argon) to prevent oxidation and moisture absorption. Analytical standards recommend storage at room temperature (20–25°C) in desiccated conditions . For experimental use, solutions should be prepared in anhydrous solvents (e.g., ethanol or acetonitrile) to avoid hydrolysis. Stability studies suggest periodic purity checks via HPLC to monitor degradation, particularly for long-term storage .

Q. How is purity assessed for this compound, and what thresholds are considered acceptable in pharmacological studies?

  • Answer : Purity is typically evaluated using:

  • HPLC with UV detection (λ = 220–280 nm) to quantify main peaks and impurities. Acceptable purity thresholds for in vivo studies are >97% (w/w) .
  • Heavy metal analysis via ICP-MS or colorimetric assays (e.g., sulfated ash tests), with limits ≤10 ppm for Pb, Hg, and Cd .
  • Karl Fischer titration to ensure water content <0.5% (w/w) for hygroscopic batches .

Q. What are the primary applications of this compound in basic neuroscience research?

  • Answer : The compound is a precursor to neurotoxic metabolites (e.g., MPP+) used to induce dopaminergic neuron degeneration in Parkinson’s disease models. Key applications include:

  • In vitro neuronal cultures: Dose-dependent cytotoxicity assays (1–100 μM) to study mitochondrial dysfunction via ATP depletion and ROS generation .
  • In vivo rodent models: Systemic administration (10–30 mg/kg, i.p.) to replicate motor deficits and nigrostriatal pathway damage .

Advanced Research Questions

Q. How can researchers detect and quantify trace impurities like 4-(4-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine (FMTP) in pharmaceutical-grade batches?

  • Answer : FMTP, a neurotoxic byproduct, is quantified using:

  • LC-MS/MS : A validated method with a C18 column (2.6 μm, 100 Å), mobile phase (0.1% formic acid in acetonitrile/water), and MRM transitions (m/z 220 → 154 for FMTP). Limit of quantification (LOQ) is 0.1 ppm .
  • Method validation : Parameters include linearity (R² > 0.99), precision (%RSD < 5%), and recovery (95–105%) across three concentration levels .

Q. What experimental designs are optimal for studying the compound’s neurotoxicity mechanisms in differentiated SH-SY5Y cells?

  • Answer :

  • Dose-response curves : Use 24-hour exposure to 1–100 μM, with MTT or LDH assays to determine IC₅₀ values. Include controls with antioxidants (e.g., N-acetylcysteine) to assess ROS involvement .
  • Mitochondrial assays : Measure JC-1 dye aggregation (ΔΨm collapse) and ATP levels via luminescence. Combine with siRNA knockdown of Bax/Bak to validate apoptotic pathways .
  • Metabolite profiling : LC-MS analysis of intracellular MPP+ levels post-exposure to correlate with tyrosine hydroxylase (TH) depletion .

Q. How are synthetic impurities like 1-methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine characterized during API (Active Pharmaceutical Ingredient) synthesis?

  • Answer :

  • Synthesis : Impurities arise from incomplete hydrogenation or Friedel-Crafts alkylation. Isolation is achieved via preparative HPLC (C8 column, isocratic elution with 30% acetonitrile) .
  • Characterization : NMR (¹H/¹³C) and high-resolution MS (HRMS) confirm structure. For example, HRMS (ESI+) m/z calculated for C₁₂H₁₅FN⁺: 200.1184; observed: 200.1182 .

Q. What strategies mitigate batch variability in preclinical studies using this compound?

  • Answer :

  • Quality control : Implement orthogonal analytical methods (HPLC, GC-MS) for purity and enantiomeric excess (if applicable).
  • Stability studies : Accelerated degradation tests (40°C/75% RH for 6 months) to establish shelf-life and storage guidelines .
  • In-house validation : Cross-validate batches with third-party reference standards (e.g., USP Paroxetine Related Compound E) to ensure consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 2
1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.